TRANS-1,2-DICHLOROETHYLENE

Description

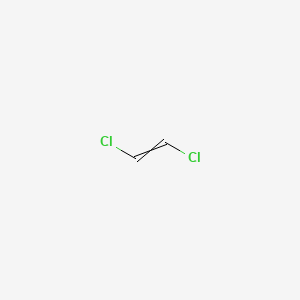

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUSEUYYWQURPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2, Array | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31531-56-3 | |

| Record name | Poly(1,2-dichloroethylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31531-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024991 | |

| Record name | 1,2-Dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dichloroethylene, (mixed isomers) appears as a clear colorless liquid with ether-like odor. Mixture of cis and trans isomers. Flashpoint 36 - 43 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor. | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloroethylene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

118 to 140 °F at 760 mmHg (NTP, 1992), 55 °C, 118-140 °F | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

39 °F (NTP, 1992), 2 °C, 6 °C (43 °F) - closed cup, 36 °F (2 °C) - closed cup, 2 °C c.c., 36-39 °F | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.50X10+3 mg/L at 25 °C, Insoluble in water, Soluble in alcohol, ether, and most other organic solvents, Soluble in most organic solvents, Solubility in water: poor, 0.4% | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 at 77 °F (USCG, 1999) - Denser than water; will sink, Approximately 1.28, Relative density (water = 1): 1.28, 1.27, (77 °F): 1.27 | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air = 1), Relative vapor density (air = 1): 3.34, 3.34 | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

180 to 265 mmHg at 68 °F (NTP, 1992), 201.0 [mmHg], 2.01X10+2 mm Hg at 25 °C, 180-265 mmHg | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid (usually a mixture of the cis- and trans-isomers) ..., Mobile liquid | |

CAS No. |

540-59-0 | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, 1,2-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KV8ED280.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-71 °F (NTP, 1992), -57 °C, -57 to -115 °F | |

| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/394 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Mechanistic Pathways of Trans 1,2 Dichloroethylene Formation

Industrial Formation Mechanisms

The industrial production of trans-1,2-dichloroethylene (B151667) is largely intertwined with the manufacturing of other chlorinated hydrocarbons. It arises as a byproduct in several large-scale chemical processes and can also be synthesized directly through specific reactions.

Byproduct Generation from Vinyl Chloride Production Pathways

This compound, along with its cis-isomer, is a common byproduct in the production of vinyl chloride monomer (VCM), a precursor to polyvinyl chloride (PVC). wikipedia.orgornl.govnih.gov During the manufacturing of VCM, particularly through the oxychlorination of ethylene (B1197577) to 1,2-dichloroethane (B1671644) (EDC) followed by thermal cracking, various side reactions occur. google.com These reactions lead to the formation of a mixture of chlorinated hydrocarbons, including cis- and this compound. google.com The effluent from the main reaction stream contains these dichloroethylene isomers, which can then be separated and purified. nih.govgoogle.com In some processes, these byproduct streams are further treated; for instance, the dichloroethylenes can be hydrogenated to yield 1,2-dichloroethane, which is then recycled back into the main process or sold. google.com

Direct Chlorination of Acetylene (B1199291): Process Chemistry and Conditions

A direct route to 1,2-dichloroethylene involves the chlorination of acetylene. wikipedia.orggoogle.comcdc.govnih.gov This process is typically carried out at temperatures around 40°C. cdc.govnih.gov The reaction between acetylene and chlorine yields a mixture of cis- and this compound. google.com

Reaction: C₂H₂ + Cl₂ → C₂H₂Cl₂

The controlled conditions of this reaction are crucial to prevent the formation of more highly chlorinated compounds like 1,1,2,2-tetrachloroethane. google.com The resulting product is a mixture of the two stereoisomers, with the ratio depending on the specific reaction conditions. google.com

Thermal Dehydrochlorination of 1,1,2-Trichloroethane (B165190): Reaction Kinetics and Product Distribution

Another significant industrial method for producing 1,2-dichloroethylene is the thermal dehydrochlorination of 1,1,2-trichloroethane. google.comcdc.gov This process, often carried out at high temperatures, can yield both 1,1-dichloroethene and the 1,2-dichloroethylene isomers. cdc.govnih.gov The formation of the 1,2-isomers increases with rising temperatures, and the trans-isomer is preferentially formed. nih.gov

Studies on the dehydrochlorination of 1,1,2-trichloroethane using sodium hydroxide (B78521) have shown that three parallel reactions occur, producing vinylidene chloride, cis-1,2-dichloroethylene (B151661), and this compound. researchgate.net The activation energy for the formation of vinylidene chloride is lower than for the other two isomers, making it the kinetically favored product under these conditions. researchgate.net However, thermal, non-catalytic pyrolysis can favor the formation of 1,2-dichloroethylenes. The kinetics of these gas-phase dehydrochlorination reactions are complex and can involve both unimolecular and free-radical chain mechanisms. royalholloway.ac.uknist.govcore.ac.uk The product distribution can be influenced by factors such as temperature, pressure, and the presence of inhibitors. royalholloway.ac.uk

Emerging Sustainable Synthetic Approaches

In response to the environmental concerns associated with traditional chemical production, research has focused on developing more sustainable methods for synthesizing commodity chemicals, including this compound.

Catalytic Cracking Methodologies for Dichloroethylene Isomer Production

Catalytic cracking of chlorinated hydrocarbons presents a more energy-efficient and selective alternative to high-temperature thermal processes. acs.org The catalytic cracking of 1,1,2-trichloroethane to produce dichloroethylene isomers is an area of active research. acs.org This method aims to replace the more polluting saponification reaction that uses sodium hydroxide and generates significant wastewater. acs.org Various catalysts, including those based on activated carbon and zeolites, are being investigated to improve the conversion rate and selectivity of these reactions. google.comdicp.ac.cn For instance, the catalytic cracking of 1,2-dichloroethane to produce vinyl chloride is a key step in PVC production, and research into efficient catalysts for this process is ongoing. rsc.org

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways of catalytic reactions is crucial for designing more efficient and selective catalysts. For the dehydrochlorination of 1,1,2-trichloroethane, catalysts with higher basicity or acidity have been shown to exhibit greater activity due to an increased number of adsorption sites for the reactant. researchgate.net

In the context of producing vinyl chloride from acetylene and 1,2-dichloroethane, density functional theory (DFT) calculations have been employed to study the catalytic mechanisms of metal chlorides like RuCl₃, AuCl₃, and BaCl₂. mdpi.com These studies have helped to elucidate the reaction pathways, identifying the rate-determining steps and explaining the observed differences in catalytic activity. mdpi.com For example, one proposed pathway involves the adsorption of 1,2-dichloroethane onto the catalyst surface, followed by a series of steps leading to the formation of vinyl chloride. mdpi.com Another pathway suggests the formation of an acetylene-dichloroethane complex as an intermediate. mdpi.com Such mechanistic insights are vital for the development of next-generation catalysts for the sustainable production of chlorinated ethylenes.

Data Tables

Table 1: Industrial Production Methods for this compound

| Production Method | Reactants | Key Conditions | Products | Citation |

| Byproduct of Vinyl Chloride Production | Ethylene, Chlorine, Oxygen | High Temperature | Vinyl Chloride, cis- and this compound, other chlorinated hydrocarbons | nih.govgoogle.com |

| Direct Chlorination of Acetylene | Acetylene, Chlorine | ~40°C | cis- and this compound | cdc.govnih.gov |

| Thermal Dehydrochlorination | 1,1,2-Trichloroethane | High Temperature | 1,1-Dichloroethene, cis- and this compound | cdc.govnih.gov |

Table 2: Investigated Catalysts for Sustainable Synthesis

| Reaction | Catalyst Type | Example | Key Findings | Citation |

| Catalytic Cracking of 1,1,2-Trichloroethane | Activated Carbon | Coal-based activated carbon | Reduces energy consumption and improves selectivity compared to thermal pyrolysis. | google.com |

| Catalytic Cracking of 1,2-Dichloroethane | Zeolites | Zeolite 3A | Activity and stability are negatively impacted by the presence of trace water. | dicp.ac.cn |

| Catalytic Cracking of 1,2-Dichloroethane | Boron-Nitrogen co-doped Carbon | BNC catalyst | Enhanced performance due to synergistic effects between boron and nitrogen atoms. | rsc.org |

| Conversion of Acetylene and 1,2-Dichloroethane to Vinyl Chloride | Metal Chlorides | BaCl₂, RuCl₃, AuCl₃ | Catalytic activity is influenced by the adsorption abilities of the reactants. | mdpi.com |

Chemical Reactivity and Transformation Mechanisms of Trans 1,2 Dichloroethylene

Isomerization Phenomena: Kinetics, Thermodynamics, and Reaction Dynamics

The isomerization of 1,2-dichloroethylene, involving the interconversion between its cis and trans forms, is a subject of significant interest in chemical kinetics and dynamics. This process can be induced thermally or photochemically, each route governed by distinct mechanistic pathways and energetic considerations.

The thermal isomerization of 1,2-dichloroethylene is a complex process that can involve a combination of unimolecular, radical chain, and heterogeneous (surface-catalyzed) reactions. cdnsciencepub.comresearchgate.net Early studies often produced inconsistent results due to the difficulty in separating these contributing pathways. cdnsciencepub.com It has been demonstrated that what were once considered simple unimolecular reactions were often influenced by radical-induced processes and reactions occurring on the surface of the reaction vessel. cdnsciencepub.com

Studies have shown that in the absence of a radical scavenger, the thermal isomerization of 1,2-dichloroethylene is likely a mix of these different mechanisms. cdnsciencepub.comresearchgate.net The use of a toluene (B28343) carrier in experiments helps to suppress the radical chain and heterogeneous components, allowing for the study of the purely homogeneous, unimolecular reaction. cdnsciencepub.comresearchgate.net Even under controlled conditions, a surface contribution to the isomerization can be observed. cdnsciencepub.comresearchgate.net

The thermal cis-trans isomerization of 1,2-dichloroethylene has been found to follow first-order kinetics at temperatures below 846 K when studied in a toluene carrier to minimize other reaction pathways. cdnsciencepub.comresearchgate.net By extrapolating results to a surface-to-volume ratio of zero, the rate constants for the purely homogeneous unimolecular isomerization have been determined. cdnsciencepub.comresearchgate.net

For the conversion of cis-1,2-dichloroethylene (B151661) to trans-1,2-dichloroethylene (B151667), the rate constant is given by: k₁ = 5.7 x 10¹² exp(-56,000 cal/RT) s⁻¹ cdnsciencepub.com

For the reverse reaction, from trans to cis, the rate constant is: k₋₁ = 4.8 x 10¹² exp(-55,300 cal/RT) s⁻¹ cdnsciencepub.com

At 562 K, the equilibrium constant (K) for the cis-to-trans reaction of 1,2-dichloroethylene is 0.645 ± 0.013. researchgate.net

Interactive Data Table: Kinetic Parameters of Thermal Isomerization

| Reaction | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (cal/mol) |

|---|---|---|

| cis to trans | 5.7 x 10¹² | 56,000 |

| trans to cis | 4.8 x 10¹² | 55,300 |

The activation energy (Ea) is a critical parameter in understanding the kinetics of isomerization. For the thermal isomerization of 1,2-dichloroethylene, the activation energies are high, indicating a significant energy barrier to rotation around the carbon-carbon double bond. cdnsciencepub.com The activation energy for the cis to trans conversion is approximately 56.0 kcal/mol, while for the trans to cis conversion, it is about 55.3 kcal/mol. cdnsciencepub.com These values are considered the highest reported for this isomerization, likely due to the experimental conditions that minimized heterogeneous and radical contributions, which tend to lower the observed activation energy. cdnsciencepub.com

There is a general linear relationship between the activation energy for thermal cis-trans isomerization and the heat of hydrogenation of the C=C bond. researchgate.net The activation energy for these processes is very close to the π-bond energy of the C=C bond. researchgate.net

A linear relationship also exists between the entropy of activation and the heat of activation, indicating a partial compensation effect. researchgate.net The entropy changes during the reaction are interpreted as a "softening" of molecular vibrations in the activated state or transition state. researchgate.net For dihaloethylenes like 1,2-dichloroethylene, the cis isomer is generally more stable than the trans isomer, which is attributed to the high electronegativity and small size of the halogen atoms. cdnsciencepub.com

The mechanism of thermal isomerization is highly sensitive to reaction conditions. cdnsciencepub.com In static systems without radical scavengers, the isomerization of 1,2-dichloroethylene proceeds via a radical chain reaction. cdnsciencepub.com Achieving reproducible results in such systems is challenging, and often requires starting with a "clean" surface for each experiment. cdnsciencepub.com Carbonizing the walls of the reactor does not completely eliminate radicals but can decrease their rate of production. cdnsciencepub.com

The presence of a radical scavenger, such as toluene, is crucial for studying the unimolecular isomerization pathway. cdnsciencepub.comresearchgate.net Toluene acts as a carrier gas and its higher pressure is unfavorable for the initiation of a radical chain conversion and also decreases the proportion of the heterogeneous component. cdnsciencepub.com The addition of up to 1% oxygen has been shown to not affect the rate of a similar isomerization reaction, suggesting the absence of a radical chain mechanism under those conditions. cdnsciencepub.com

Heterogeneous contributions, or reactions on the surface of the vessel, also play a significant role. cdnsciencepub.com The effect of the heterogeneous component is to decrease both the observed activation energy and the pre-exponential factor of the rate constant. cdnsciencepub.com By conducting experiments in reactors with different surface-to-volume ratios and extrapolating to a ratio of zero, the contribution of the homogeneous gas-phase reaction can be isolated. cdnsciencepub.com

Photochemical isomerization provides an alternative pathway for the interconversion of cis and trans isomers, occurring on much faster timescales than thermal isomerization. nih.govrsc.org This process is initiated by the absorption of a photon, leading to electronic excitation and subsequent relaxation dynamics that can result in isomerization.

Upon excitation with UV light, for instance at 200 nm, both cis- and this compound are promoted to an excited electronic state (a π → π* transition). nih.gov For this compound, this corresponds to the S₂ state. nih.gov Time-resolved pump-probe photoelectron spectroscopy studies have revealed that the subsequent dynamics are extremely rapid. nih.govrsc.orgresearcher.liferesearchgate.netarxiv.org

Following excitation, the population in the initially excited state decays on an ultrafast timescale of less than 70 femtoseconds. nih.govrsc.orgresearcher.liferesearchgate.netarxiv.org This rapid decay involves the population returning to the electronic ground state. nih.govrsc.orgresearcher.liferesearchgate.netarxiv.org The transfer of population from the excited state is facilitated by specific vibrational modes, particularly those involving C–C–H bending motions. nih.govrsc.orgresearcher.liferesearchgate.net These vibrational modes provide a pathway for the molecule to move from the excited state potential energy surface back to the ground state, where it can exist as either the cis or trans isomer, thus completing the photoisomerization process. nih.gov

Interactive Data Table: Ultrafast Dynamics of this compound

| Process | Timescale | Key Observation |

|---|---|---|

| Excited State Population Decay | < 70 fs | Rapid return to the ground state. |

| Population Transfer Mechanism | - | Facilitated by C-C-H bending vibrational modes. |

Photochemical Isomerization and Ultrafast Dynamics

Photoinduced Pathways Beyond Isomerization

While ultraviolet (UV) light exposure is known to cause the isomerization of this compound, the inclusion of relatively weak carbon-chlorine bonds introduces additional photoinduced pathways. nih.gov Upon excitation with 200 nm light, photodissociation becomes a competing channel, leading to a variety of products. nih.govrsc.org Early photolysis studies identified these products as acetylene (B1199291) (C₂H₂), chloroacetylene (C₂HCl), hydrogen chloride (HCl), the 2-chlorovinyl radical (C₂H₂Cl•), and chlorine radicals (Cl•). nih.gov

Time-resolved pump-probe photoelectron spectroscopy measurements reveal that following photoexcitation, the molecule exhibits ultrafast excited-state dynamics. rsc.org Population begins to return to the ground state in less than 70 femtoseconds (<70 fs), with product channels also appearing on this rapid timescale. rsc.org The transfer of population from the excited state is thought to be facilitated by vibrational modes involving C–C–H bends. rsc.org

Further studies on the photodissociation at 193 nm have shown that the relative yields of HCl and Cl+ are approximately double for the trans-isomer compared to the cis-isomer. psu.edu This suggests that the step which determines the product yield is faster than the rate of cis-trans isomerization. psu.edu Investigations into the chlorine atoms produced during photolysis found two distinct energy release channels, indicating that at least two different dissociation pathways are active. nih.gov

Catalytic Isomerization Strategies

The isomerization between cis and trans-1,2-dihaloethylenes can be catalyzed by halogen atoms. For the analogous compound, 1,2-difluoroethylene (B154328), iodine-catalyzed cis-trans isomerization has been described since the 1960s. beilstein-journals.orgnih.gov In the family of 1,2-dihaloethylenes, as the halogen atom changes from iodine to bromine to chlorine, the atomic radius decreases and electronegativity increases. beilstein-journals.orgnih.gov This trend influences the stability of the isomers. For 1,2-dichloroethylene, critically evaluated data show a thermodynamic energy difference between the isomers, contributing to the dynamics of catalyzed equilibrium. researchgate.net

The isomerization of alkenes is a classic example of a reaction that can be governed by either kinetic or thermodynamic control. numberanalytics.com

Kinetic Control: At lower temperatures or when a reaction is irreversible, the major product is the one that forms the fastest, which is known as the kinetic product. This pathway has the lower activation energy. libretexts.org

Thermodynamic Control: At higher temperatures, when the reaction becomes reversible, an equilibrium can be established. libretexts.org Under these conditions, the most stable product, known as the thermodynamic product, will be the major component of the final mixture. numberanalytics.comlibretexts.org

In a related system, the isomerization of cis-1,2-diols to trans-1,2-diols has been achieved using triphenylsilanethiol (B78806) (Ph₃SiSH) as a catalyst under photoredox conditions. mit.edunih.gov Mechanistic studies of this process revealed that the isomerization proceeds through a reversible hydrogen atom transfer pathway mediated by the thiol catalyst. mit.edunih.gov This ability to switch from kinetic to thermodynamic control by adjusting reaction conditions allows for the selective formation of the desired stereoisomer. mit.edu

Surface-Mediated Reactions

The interaction of this compound with a silicon Si(100)-2×1 surface has been investigated theoretically. researchgate.netacs.org Unlike ethylene (B1197577), which primarily adsorbs through a [2+2] cycloaddition reaction, chlorinated ethylenes like this compound tend to undergo dechlorination upon adsorption. nih.gov Theoretical studies have identified pathways leading to mono- and di-chlorinated adstructures on the silicon surface. researchgate.netacs.org These subsequent pathways have low kinetic barriers and result in highly stable surface species, making them the predominant products. researchgate.netacs.org This demonstrates that chlorine substitution not only affects existing reaction channels but also introduces new, favorable reaction possibilities on the surface. researchgate.netacs.org

For the reaction of this compound on the Si(100)-2x1 surface, theoretical investigations have identified both diradical and π-complex pathways that lead to [2+2] cycloaddition products. researchgate.netacs.org

Table 1: Comparison of Cycloaddition Pathways on Si(100)-2x1

| Reaction Channel | Description | Kinetic Favorability |

|---|---|---|

| Diradical Channel | Involves the formation of a diradical intermediate on the silicon surface. | Chlorine substitution makes this pathway more kinetically favorable. researchgate.netacs.org |

| π-Complex Channel | Involves the formation of a π-complex between the dichloroethylene molecule and the silicon dimer. | Generally less favored kinetically compared to the diradical channel for chlorinated ethylenes. researchgate.netacs.org |

The presence of chlorine atoms on the ethylene backbone makes the diradical pathway kinetically more favorable and also alters the stereochemistry of the reaction. researchgate.netacs.org Some theoretical calculations have suggested that certain π-complex transition states proposed for the [2+2] cycloaddition mechanism might be artifacts of the calculation method. researchgate.net Nonetheless, these studies consistently show that chlorine substitution significantly modifies the reaction landscape on the silicon surface. researchgate.netacs.org

Interaction and Reaction on Semiconductor Surfaces (e.g., Si(100)-2×1)

Dechlorination Processes on Silicon Surfaces

The interaction of this compound with silicon surfaces is characterized by dechlorination processes. Theoretical investigations of the reactions of this compound on Si(100)-2x1 have revealed that chlorine substitution opens up new, low-energy pathways that lead to mono- and dichlorinated adstructures. researchgate.netacs.org These pathways are kinetically favorable and result in stable surface species. researchgate.netacs.org

Experimental studies using X-ray photoelectron spectroscopy (XPS) and temperature programmed desorption (TPD) on Si(100)2x1 have shown that the three isomers of dichloroethylene (iso, cis, and trans) undergo dechlorination upon adsorption at room temperature. researchgate.net For cis-dichloroethylene on Si(100)2x1, a favorable adjacent Si dimer didechlorination mode has been identified, which is a two-step reaction involving initial cycloaddition followed by didechlorination with low activation barriers. researchgate.net The isomeric effect of trans-DCE is considered negligible when compared to cis-DCE, leading to similar C 1s peak locations in XPS experiments. researchgate.net

On the Si(111)7x7 surface, this compound undergoes dechlorination upon adsorption to form chlorinated vinyl adspecies with single-σ bonding structures. psu.edu The specific molecular structure and chlorine content of the chloroethylenes play a significant role in determining the adsorption geometry and the extent of dechlorination. psu.edu

Reactions on Metal Nanoclusters (e.g., Copper)

The reactivity of this compound on copper nanoclusters has been studied to understand the influence of cluster size on reaction pathways.

Adsorption and Dechlorination Mechanisms on Nanocluster Surfaces

On copper nanoclusters supported on a thin Al2O3 film, this compound undergoes dechlorination at 300 K, regardless of the cluster size. researchgate.net This initial step is efficient and leads to the formation of adsorbed acetylene. rsc.orgrsc.org The reaction pathway for this initial dechlorination is largely insensitive to the surface structure, occurring on both single-crystal Cu(110) and copper nanoclusters. rsc.orgrsc.org Heating of adsorbed trans-dichloroethene on Cu(110) to 200 K leads to the formation of acetylene and a partially dehalogenated intermediate. researchgate.net Evidence of C-Cl bond cleavage is observed at temperatures as low as 220 K. researchgate.net

Cluster Size-Dependent Reaction Product Yields

Following dechlorination to acetylene, the subsequent reaction pathway is highly dependent on the size of the copper nanoclusters. researchgate.netrsc.orgrsc.org The primary reaction products that desorb from the surface are benzene (B151609) and acetylene. researchgate.net

On larger copper clusters and Cu(110) single crystals, the adsorbed acetylene readily trimerizes to form benzene. researchgate.netrsc.orgrsc.org However, as the cluster size decreases, the probability of this trimerization reaction diminishes. rsc.orgrsc.org For small copper clusters, acetylene evolution is the only observed outcome. researchgate.net This size-dependent yield is attributed to the inability of smaller clusters to accommodate the necessary dissociation products required for the trimerization reaction to occur. researchgate.net

Interactive Data Table: Reaction Products of this compound on Copper Surfaces

| Copper Surface | Predominant Reaction Product(s) | Key Observation |

| Small Cu Nanoclusters | Acetylene | Trimerization to benzene is not observed. researchgate.net |

| Large Cu Nanoclusters | Acetylene and Benzene | Probability of benzene formation increases with cluster size. researchgate.netrsc.org |

| Cu(110) Single Crystal | Benzene | Acetylene readily trimerizes to benzene. researchgate.netrsc.org |

Homogeneous and Heterogeneous Reaction Pathways

Kumada Coupling Reactions

This compound participates in Kumada coupling reactions, a type of cross-coupling reaction that forms new carbon-carbon bonds. wikipedia.orgwikiwand.com This reaction typically involves a Grignard reagent and an organic halide, catalyzed by a transition metal complex, most commonly nickel or palladium. wikipedia.org

The reaction is significant in organic synthesis for creating styrene (B11656) compounds. wikidoc.org When trans-dichloroethylene is reacted with a Grignard reagent like phenylmagnesium chloride in the presence of a nickel catalyst, the resulting stilbene (B7821643) product is enriched in the cis isomer. wikidoc.org While the Kumada coupling can be performed with a variety of aryl or vinyl halides, the use of vinylic Grignard reagents can sometimes proceed without complete stereospecificity, leading to a mixture of cis- and trans-alkenes. wikipedia.org

Cycloaddition Reactions

This compound is a versatile substrate in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. Its participation has been noted in various contexts, including photochemical and surface-catalyzed reactions. wikipedia.orgwikiwand.com

One notable example is the photochemical [4+2] dearomative cycloaddition (DAC) with bicyclic azaarenes, such as quinolines. nih.gov In this type of reaction, the electronically excited azaarene acts as a 4π-electron component (the diene), and this compound serves as the 2π-electron component (the dienophile). The reaction, mediated by an appropriate photosensitizer and a Lewis or Brønsted acid, leads to the formation of complex carbocyclic structures. For instance, the reaction between 6-methyl quinoline (B57606) and this compound yields the corresponding cycloadduct as two separable diastereomers. nih.gov

Another significant class of cycloadditions involving this compound is the [2+2] photocycloaddition. This reaction type has been demonstrated with 2-cyclopentenone, where the double bonds of the enone and the dichloroethene combine to form a four-membered cyclobutane (B1203170) ring. acs.org Theoretical studies have also explored the [2+2] cycloaddition of this compound on silicon surfaces, such as Si(100)-2x1. researchgate.netacs.org These studies indicate that, similar to ethylene, the reaction can proceed through either a diradical or a π-complex pathway to form the cycloadduct on the surface. researchgate.netacs.org The presence of chlorine atoms influences the kinetics and stereochemistry of these surface reactions compared to those of unsubstituted ethylene. researchgate.net

The table below summarizes key cycloaddition reactions involving this compound.

| Reaction Type | Reactant Partner | Product Type | Key Findings |

| Photochemical [4+2] Cycloaddition | Bicyclic Azaarenes (e.g., Quinoline) | Dearomatized Carbocyclic Adduct | Reaction proceeds with this compound as the alkene component, yielding two separable diastereomers. nih.gov |

| Photochemical [2+2] Cycloaddition | 2-Cyclopentenone | Cyclobutane Derivative | Forms a four-membered ring through the reaction of the two double bonds. acs.org |

| Surface [2+2] Cycloaddition | Si(100)-2x1 Surface | Surface-Adsorbed Cycloadduct | Theoretical studies show reaction channels similar to ethylene, with chlorine substitution affecting the kinetics and stereochemistry. researchgate.netacs.org |

Formation of Vinyl Chloride from this compound

The transformation of this compound into vinyl chloride is a significant process, particularly in the context of environmental degradation and industrial chemistry. This conversion can occur through several mechanisms, most notably anaerobic biodegradation and radical-mediated reactions.

Under anaerobic conditions, microbial communities can facilitate the reductive dechlorination of this compound to produce vinyl chloride. cdc.govcdc.govchemicalbook.com This biodegradation pathway is a crucial step in the natural attenuation of chlorinated solvent plumes in contaminated groundwater and soil. cdc.govnih.gov Studies using microcosms prepared with materials from municipal waste digesters or uncontaminated organic sediments have demonstrated this transformation. cdc.govnih.gov In these environments, specific anaerobic microorganisms utilize chlorinated ethylenes as electron acceptors in their metabolic processes. The degradation of this compound to vinyl chloride has been observed to follow first-order kinetics, although the rate can be slow, with half-lives estimated at several hours to days depending on the conditions. cdc.gov For example, one study noted the appearance of vinyl chloride within six weeks when this compound was incubated with an inoculum from a municipal waste digester. nih.gov

Another pathway for the formation of vinyl chloride is through radical reactions. Research on the dehydrochlorination of 1,1,2-trichloroethane (B165190) over catalysts has shown that the resulting this compound can subsequently react with hydrogen and chlorine radicals to form vinyl chloride. nih.gov This process is typically part of a complex reaction network occurring at elevated temperatures in industrial settings.

The table below details the primary mechanisms for the formation of vinyl chloride from this compound.

| Transformation Mechanism | Conditions | Description | Resulting Product |

| Anaerobic Biodegradation | Anoxic, presence of specific microbes (e.g., in sediments, landfills) | Reductive dechlorination where microorganisms use the compound as an electron acceptor. cdc.govnih.gov | Vinyl Chloride |

| Radical Reaction | Catalytic dehydrochlorination of 1,1,2-trichloroethane | Reaction of this compound with hydrogen and chlorine radicals. nih.gov | Vinyl Chloride |

Environmental Transformation Mechanisms and Remediation Principles

Biotic Degradation Pathways

The biological breakdown of trans-1,2-dichloroethylene (B151667) is a critical component of its environmental fate, mediated by diverse microbial populations under varying redox conditions.

Anaerobic Reductive Dehalogenation and Hydrogenolysis

Anaerobic conditions are often more favorable for the degradation of this compound. cdc.gov The primary mechanism is reductive dehalogenation, a process where the compound is used as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is also referred to as hydrogenolysis. nih.gov While both cis- and this compound can undergo anaerobic biodegradation, the cis-isomer is often observed to degrade more rapidly. asm.org

Specific microbial consortia are essential for the effective anaerobic degradation of this compound. Among the most significant are species from the genus Dehalococcoides, which are known to carry out organohalide respiration, using chlorinated compounds as their energy source. nih.govepa.govresearchgate.net While many dechlorinating bacteria predominantly produce cis-1,2-dichloroethene from higher chlorinated ethenes, certain strains and consortia have been identified that produce significant amounts of trans-1,2-dichloroethene. wikipedia.org For instance, Dehalococcoides sp. strain MB has been shown to reductively dechlorinate tetrachloroethene (PCE) to trans-1,2-dichloroethene and cis-1,2-dichloroethene at a ratio of approximately 7.3 to 1. nih.govnih.gov

The enzymatic basis for this transformation lies in a class of enzymes known as reductive dehalogenases. nih.govusgs.gov While a specific dehalogenase named TdrA has not been explicitly detailed in the context of this compound in the provided search results, the broader family of these enzymes is crucial. For example, a trichloroethene (TCE) reductive dehalogenase has been identified that can slowly reduce trans-1,2-dichloroethene to vinyl chloride. epa.gov The activity and specificity of these dehalogenases within a microbial consortium determine the pathway and efficiency of degradation. The WBC-2 consortium, for example, contains Dehalococcoides, Dehalobacter, and Dehalogenimonas, which collectively are capable of degrading trans-1,2-dichloroethene to ethene. asm.orgnih.gov

A key step in the anaerobic degradation pathway of this compound is its transformation to vinyl chloride (VC). cdc.gov This occurs through the removal of one of its chlorine atoms. The accumulation of vinyl chloride is a significant environmental concern as it is more toxic than its parent compound. However, under the right conditions, microbial consortia can further reduce vinyl chloride to non-toxic ethene. epa.govasm.org The complete dechlorination to ethene is a critical step for effective bioremediation.

Formation as a Degradation Product of Higher Chlorinated Ethenes

This compound is frequently detected at contaminated sites not as the original contaminant, but as a breakdown product of more highly chlorinated ethenes like tetrachloroethene (PCE) and trichloroethene (TCE). diversifiedcpc.com Under anaerobic conditions, PCE and TCE undergo reductive dehalogenation, leading to the formation of dichloroethene isomers. While cis-1,2-dichloroethene is often the major product, trans-1,2-dichloroethene can also be formed in significant amounts by certain microbial populations. wikipedia.org The presence of this compound in groundwater can therefore be an indicator of ongoing natural attenuation of PCE and TCE.

Environmental Fate and Transport Research

The movement and distribution of this compound in the environment are governed by its physical and chemical properties. In soil, it is expected to have high mobility due to its low tendency to adsorb to soil particles. nih.govcdc.govepa.gov This is quantified by its soil organic carbon-water (B12546825) partition coefficient (Koc), which has a reported value of 59. nih.gov This high mobility creates a potential for the compound to leach from contaminated soil into groundwater. cdc.govepa.gov

In aquatic systems, this compound is not expected to adsorb significantly to suspended solids or sediment. nih.gov It also has a low potential for bioconcentration in aquatic organisms, as indicated by its low estimated bioconcentration factor (BCF) of 11 to 22. nih.govepa.gov When spilled into a body of water, it will either dissolve or, being denser than water, sink until it reaches an impermeable layer. tpsgc-pwgsc.gc.ca this compound is also a known anaerobic biodegradation product of more highly chlorinated solvents like trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE), and its presence in groundwater can indicate the natural attenuation of these primary contaminants. cdc.govtaylorfrancis.comdtic.mil

| Parameter | Value | Implication |

|---|---|---|

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 36 - 59 nih.govepa.gov | High mobility in soil, potential to leach to groundwater. |

| Bioconcentration Factor (BCF) | 11 - 22 (estimated) nih.govepa.gov | Low potential to accumulate in aquatic organisms. |

Several remediation strategies that rely on chemical transformation have been developed to treat soil and groundwater contaminated with this compound.

Enhanced Bioremediation : This strategy accelerates the natural biodegradation process. It involves stimulating the activity of indigenous microorganisms capable of degrading chlorinated solvents by introducing amendments like electron donors (e.g., sodium lactate, molasses) into the subsurface. lsu.eduitrcweb.orgavestia.com This process, known as reductive dechlorination, can break down this compound into less harmful products like vinyl chloride and eventually ethene. lsu.eduiet-inc.net In some cases, specific microbial cultures known for their degradation capabilities are added, a process called bioaugmentation. itrcweb.org